molecular formula C14H9Cl2NO4 B011066 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate CAS No. 108935-06-4

2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate

Cat. No. B011066
M. Wt: 326.1 g/mol
InChI Key: SYIVIYLREXICPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate (DCPAB) is a synthetic compound that belongs to the class of carbamate derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially in the development of new drugs.

Scientific Research Applications

2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.

Mechanism Of Action

The precise mechanism of action of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate is not yet fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of prostaglandins, which are known to play a crucial role in inflammation and pain. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been found to inhibit the activity of HDAC, a protein that is involved in the regulation of gene expression and has been implicated in the development of cancer.

Biochemical And Physiological Effects

2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammation. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to the use of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain assays. Additionally, 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been found to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate. One area of research is the development of new analogs of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate that exhibit improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate and to identify its molecular targets.

Synthesis Methods

2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate can be synthesized by the reaction of 2,5-dichlorophenol with 2-((aminocarbonyl)oxy)benzoic acid in the presence of a suitable catalyst. The reaction proceeds via esterification and carbamate formation, resulting in the formation of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

properties

CAS RN

108935-06-4

Product Name

2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate

Molecular Formula

C14H9Cl2NO4

Molecular Weight

326.1 g/mol

IUPAC Name

(2,5-dichlorophenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C14H9Cl2NO4/c15-8-5-6-10(16)12(7-8)20-13(18)9-3-1-2-4-11(9)21-14(17)19/h1-7H,(H2,17,19)

InChI Key

SYIVIYLREXICPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)Cl)Cl)OC(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)Cl)Cl)OC(=O)N

Other CAS RN

108935-06-4

synonyms

2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate

Origin of Product

United States

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